Hydrazinopyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hydrazinopyrazole is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

Hydrazinopyrazole derivatives have been explored in the synthesis of new biologically active compounds. Research by Milczarska et al. (2012) involved creating various derivatives, including thiosemicarbazides, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, by reacting amino-pyrazin-2-hydrazide and methylhydrazide with different reagents. This study led to the synthesis of a novel 4-oxopteridine derivative, indicating the utility of hydrazinopyrazole in medicinal chemistry (Milczarska et al., 2012).

Development of Antimicrobial Agents

Premkumar and Govindarajan (2005) investigated the antimicrobial properties of new hydrazinium salts derived from pyrazinecarboxylate, pyrazinedicarboxylate, and imidazoledicarboxylate. These salts showed promising antibacterial activities against various bacteria including Escherichia coli and Salmonella typhii, outperforming even standard antibiotics in some cases (Premkumar & Govindarajan, 2005).

Applications in Heterocyclic Chemistry

Gieshoff et al. (2016) presented a sustainable synthetic approach to pyrazolidin-3,5-diones, crucial in heterocyclic chemistry and pharmaceutical applications. They demonstrated an alternative method for creating the N-N bond using dianilides, bypassing the need for toxic N,N'-diaryl hydrazines (Gieshoff, Schollmeyer, & Waldvogel, 2016).

Exploration in Organic Synthesis

Kandile et al. (2010) explored the synthesis of various heterocyclic systems using 1-[4-(2-methoxy benzyl)-6-aryl-pyridazin-3(2H)-ylidene] hydrazines. Their study revealed the enhancement of biological activity by silver nanoparticles, highlighting the potential of hydrazinopyrazole derivatives in creating new organic compounds with increased efficacy (Kandile, Zaky, Mohamed, & Mohamed, 2010).

Insecticidal Activities

Wu et al. (2012) synthesized pyrazole amide derivatives containing hydrazone substructures and evaluated their insecticidal activities. These compounds showed significant control over various insect species, contributing to the development of new insecticides (Wu, Song, Hu, Yue, & Yang, 2012).

Research in Structural Chemistry

Sinkkonen et al. (2002) investigated hydrazino derivatives of pyrazolo[1,2-a]pyridazine-5,8-diones and -1H-pyrazolo[1,2-b]phthalazine-5,10-diones, examining structural variations such as ring-chain tautomerism and isomerism. This research adds to the understanding of the structural behavior of hydrazinopyrazole derivatives in different chemical environments (Sinkkonen, Ovcharenko, Zelenin, Bezhan, Chakchir, Al-Assar, & Pihlaja, 2002).

Eigenschaften

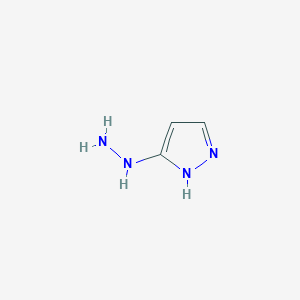

IUPAC Name |

1H-pyrazol-5-ylhydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c4-6-3-1-2-5-7-3/h1-2H,4H2,(H2,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHGOQJROHLKIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrazinopyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2914857.png)

![3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2914862.png)

![1-phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one](/img/structure/B2914868.png)

![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2914870.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2914875.png)

![2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B2914877.png)